N4-Methylcytidine
Overview
Description
Synthesis Analysis
N4-Methylcytidine and its derivatives, such as N4-hydroxycytidine, can be synthesized efficiently from uridine, highlighting the versatility and potential for modification of nucleosides. The synthesis process involves several steps, including protection and deprotection of functional groups, to yield the desired modified nucleoside in significant yield. These synthetic pathways enable the production of N4-methylcytidine derivatives suitable for further studies and applications in nucleic acid research (Lu et al., 2010).
Molecular Structure Analysis
The molecular structure of N4-methylcytidine and its impact on nucleic acid stability and function has been a subject of investigation. Studies have shown that modifications like N4-methylation can affect the stability of DNA duplexes and influence the transition between different conformational states. For instance, N4-methylcytosine has been found to reduce the thermal stability of the DNA double helix, indicating its potential effects on DNA structure and stability (Butkus et al., 1987).
Chemical Reactions and Properties
N4-Methylcytidine participates in various chemical reactions that underline its reactivity and interaction with other biomolecules. The equilibrium of hydrolytic deamination of cytidine and N4-methylcytidine has been studied, revealing that N4-methylcytidine is more resistant to hydrolytic deamination, thus showcasing its unique chemical properties and stability compared to unmodified cytidine (Cohen & Wolfenden, 1971).
Physical Properties Analysis
The physical properties of N4-methylcytidine, including its stability and interaction with proteins, have been analyzed through various spectroscopic and computational methods. Studies focusing on base pairing and the structural implications of N4-methylcytidine modifications in RNA have provided insights into how these modifications can affect RNA duplex stability and specificity, highlighting the subtle balance between modification and function in nucleic acids (Mao et al., 2020).
Chemical Properties Analysis
Investigations into the chemical properties of N4-methylcytidine and related derivatives have elucidated their roles in mutagenesis and their interaction with biological systems. N4-aminocytidine, a related derivative, has shown potent mutagenic activity, underscoring the importance of understanding the chemical behavior of these modified nucleosides in biological contexts. The synthesis, reactivity, and biological effects of these compounds are essential for leveraging their potential in scientific research and applications (Negishi et al., 1983).
Scientific Research Applications
Antiviral Activity : N4-Methylcytidine derivatives have been shown to exhibit marked anti-HIV activity, comparable to that of AZT, a well-known antiretroviral drug (Loakes et al., 1995).
Chemical Probing of RNA : N4-Methylcytidine has been used as a chemical probe for single-stranded RNA, enabling the specific conversion of cytidine residues in RNA. This is particularly useful in studying RNA structure and function (Shapiro et al., 1972).
Synthesis and Applications in Molecular Biology : Various derivatives of N4-Methylcytidine have been synthesized for use in hybridization assays and oligonucleotide probes. These derivatives have been used to label oligonucleotides with fluorescent, chemiluminescent, and enzyme labels for molecular biology applications (Urdea et al., 1988).
Conformational Rigidity and Structural Stability : The conformational characteristics of N4-Methylcytidine and related nucleosides have been studied, revealing that modifications like ribose methylation and N4-acylation confer high conformational rigidity to the ribose moiety. This is important for the structural stabilization of RNA, especially at high temperatures (Kawai et al., 1992).
Role in Mutagenesis and Genetic Studies : N4-Methylcytidine has been implicated in mutagenesis studies, where its incorporation into DNA leads to nucleotide sequence alterations. These studies are crucial for understanding the mechanisms of mutation and genetic alterations (Bessho et al., 1989).
Discovery of Novel RNA Modifications in Mammals : N4-Methylcytidine has been identified in novel dual methylation modifications in mammalian RNA. This discovery broadens the diversity of RNA modifications and opens new directions in understanding RNA modification-mediated RNA processing and gene expression regulation (Cheng et al., 2021).
Safety And Hazards
properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O5/c1-11-6-2-3-13(10(17)12-6)9-8(16)7(15)5(4-14)18-9/h2-3,5,7-9,14-16H,4H2,1H3,(H,11,12,17)/t5-,7-,8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCNWAXLJWBRJE-ZOQUXTDFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20147340 | |
Record name | N(4)-Methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20147340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N4-Methylcytidine | |
CAS RN |
10578-79-7 | |
Record name | N(4)-Methylcytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010578797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N(4)-Methylcytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20147340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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